Glyceryl monothioglycolate
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c6-1-4(7)2-9-5(8)3-10/h4,6-7,10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGJSOZYUGJVKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC(=O)CS)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873439 | |
| Record name | 2,3-Dihydroxypropyl 2-sulfanylacetate | |
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Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless viscous liquid with a mild sulfurous odor; [Lanza Research MSDS] | |
| Record name | Glyceryl monothioglycolate | |
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CAS No. |
30618-84-9, 68148-42-5 | |
| Record name | Glyceryl monothioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030618849 | |
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| Record name | Glyceryl 1-thioglycolate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068148425 | |
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| Record name | Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol | |
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| Record name | 2,3-Dihydroxypropyl 2-sulfanylacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercaptoacetic acid, monoester with propane-1,2,3-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.680 | |
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| Record name | GLYCERYL 1-THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A100Y3J61 | |
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Synthesis and Derivatization Methodologies for Glyceryl Monothioglycolate
Methodologies for Isolating Glyceryl Monothioglycolate from Reaction Mixtures
The purification of this compound from the crude reaction mixture involves the removal of unreacted starting materials, catalysts, and by-products such as diesters and triesters. psu.edu Common industrial purification processes include organic extraction and vacuum distillation. psu.eduatamanchemicals.comatamanchemicals.com
A typical isolation procedure can be conceptualized based on the purification methods for its precursors and similar esters:
Acidification and Extraction : The reaction mixture is first acidified. Following this, liquid-liquid extraction is performed using an organic solvent, such as an ether, to separate the ester from the aqueous phase. psu.eduatamanchemicals.com The low solubility of glycerol (B35011) in solvents like ethyl ether can be exploited to aid in its removal. researchgate.net
Washing : The organic phase containing the product may be washed to remove impurities. For instance, washing with an aqueous sodium bicarbonate solution can help remove any remaining acidic catalyst or unreacted thioglycolic acid. google.com To remove unreacted glycerol, washing the product with methanol (B129727) has been suggested, as glycerol is soluble in it. researchgate.net
Distillation : The final purification step is typically vacuum distillation. psu.eduatamanchemicals.com This process separates the this compound from the organic solvent and other volatile impurities, yielding the final product, which is often a clear, oily liquid. psu.edu
Interactive Data Table: Isolation Techniques
Click to view table
| Step | Technique | Purpose |
| 1 | Acidification | Prepares mixture for extraction |
| 2 | Organic Solvent Extraction | Separates the ester from aqueous impurities and unreacted glycerol psu.eduatamanchemicals.comresearchgate.net |
| 3 | Washing | Removes residual acid catalyst and unreacted starting materials google.com |
| 4 | Vacuum Distillation | Purifies the final product by separating it from the solvent and other volatile components psu.eduatamanchemicals.com |
Spectroscopic and Chromatographic Validation of this compound Purity
A combination of spectroscopic and chromatographic methods is employed to confirm the chemical structure and assess the purity of the isolated this compound.
Spectroscopic Methods:
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) groups of the glycerol backbone, the carbonyl (C=O) group of the ester, and the thiol (S-H) group. vulcanchem.comresearchgate.net The broad band observed between 3700-3000 cm⁻¹ is indicative of O-H stretching vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the detailed molecular structure. vulcanchem.comguidechem.comchemneo.com The signals in the NMR spectra would correspond to the different hydrogen and carbon atoms in the glyceryl and thioglycolate moieties, and their integration and splitting patterns would confirm the structure of the monoester.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. vulcanchem.comchemneo.com
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly with UV detection, is a primary method for assessing the purity of this compound. vulcanchem.comjst.go.jp A reversed-phase C18 column is often used as the stationary phase. ejgm.co.uk For thioglycolates, a common mobile phase consists of a mixture of methanol and water, adjusted to an acidic pH with an acid like phosphoric acid. jst.go.jp Detection is typically carried out at a UV wavelength around 220 nm. jst.go.jp The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC) : GC is another technique that can be used for the analysis of this compound, as it can separate volatile compounds. worldscientific.comorganomation.com The sample is vaporized and separated based on its interaction with the stationary phase in the GC column. organomation.com GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. chemneo.com
Interactive Data Table: Purity Validation Methods
Click to view table
| Technique | Information Provided | Key Parameters/Observations |
| IR Spectroscopy | Functional group identification | O-H, C=O, S-H stretching bands vulcanchem.comresearchgate.net |
| NMR Spectroscopy | Detailed molecular structure | Chemical shifts, integration, and splitting patterns for ¹H and ¹³C nuclei vulcanchem.comguidechem.comchemneo.com |
| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak, fragmentation analysis vulcanchem.comchemneo.com |
| HPLC | Purity assessment and quantification | Retention time, peak area; C18 column, UV detection at ~220 nm jst.go.jpejgm.co.uk |
| Gas Chromatography | Separation of volatile components | Retention time, can be coupled with MS for identification chemneo.comworldscientific.com |
Biochemical and Molecular Mechanisms of Action of Glyceryl Monothioglycolate
Molecular Interactions of Glyceryl Monothioglycolate with Biological Macromolecules
The primary molecular interaction of GMTG involves the cleavage of disulfide bonds within proteins. This action is fundamental to its application in processes that require the temporary alteration of a protein's three-dimensional structure.
The main application of this compound is in permanent waving solutions for hair. dermnetnz.org Hair is primarily composed of the protein keratin (B1170402), which has a high concentration of the amino acid cysteine. hmpgloballearningnetwork.com These cysteine residues form strong covalent cross-links known as disulfide bonds (cystine), which are responsible for the hair's shape, strength, and elasticity. hmpgloballearningnetwork.comontosight.ai
The mechanism of GMTG involves its thiol group (-SH) acting as a reducing agent. In a chemical process known as reduction, the thiol group initiates a nucleophilic attack on the disulfide bonds (R-S-S-R) in the keratin structure. This reaction cleaves the disulfide bridge, converting it into two separate thiol groups (R-SH). This disruption of the cross-linking network allows the keratin filaments to be rearranged. hmpgloballearningnetwork.com Once the hair is physically set into a new shape (e.g., around a curler), a neutralizing agent, typically an oxidizing agent like hydrogen peroxide, is applied to reform the disulfide bonds in their new positions, thus locking in the curl. hmpgloballearningnetwork.com
The efficiency of GMTG as a reducing agent is not constant and can be significantly influenced by environmental factors such as pH and temperature. hmpgloballearningnetwork.com
The reductive activity of thiols like GMTG is highly dependent on pH. rsc.orgwikipedia.org The active species in the disulfide bond reduction is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). wikipedia.org An increase in pH shifts the equilibrium towards the deprotonated, more reactive thiolate form. Therefore, the reaction is more efficient in alkaline or near-neutral conditions. rsc.org "Acid perms," which utilize GMTG, typically operate in a pH range of 6.5 to 8.2. wikipedia.org Although termed "acid" in comparison to traditional alkaline perms (pH 9-10), they still require a pH that is sufficiently high to generate enough thiolate anions to effectively reduce the keratin disulfide bonds. hmpgloballearningnetwork.comwikipedia.org
| Parameter | Condition | Effect on GMTG Activity | Reference |
| pH | Increase (more alkaline) | Increases concentration of active thiolate anion (R-S⁻), enhancing reductive capacity. | rsc.org, wikipedia.org |
| pH | Decrease (more acidic) | Favors the protonated thiol form (R-SH), reducing the rate of disulfide bond cleavage. | wikipedia.org |
| Temperature | Increase | Accelerates the chemical reaction rate and can enhance penetration into the hair shaft. | hmpgloballearningnetwork.com, dermnetnz.org |
Temperature plays a crucial role in the kinetics of GMTG-mediated reactions. The permanent wave solutions that use GMTG are often endothermic, meaning they require an external heat source to proceed efficiently. hmpgloballearningnetwork.com Applying heat, typically from a hairdryer, serves two main purposes. Firstly, it increases the kinetic energy of the molecules, which accelerates the rate of the chemical reaction between the thiolate and the disulfide bonds. dermnetnz.org Secondly, heat can help to swell the hair cuticle, facilitating better penetration of the GMTG into the hair cortex where the majority of the disulfide bonds are located. hmpgloballearningnetwork.com Some formulations have been processed at temperatures around 53°C. scconline.org
Influence of Environmental Parameters on this compound's Reductive Capacity
Cellular and Subcellular Responses to this compound Exposure
Beyond its targeted use on keratin, the exposure of living cells to GMTG can elicit responses based on its fundamental chemical reactivity.
The mechanism of disulfide bond reduction is not exclusive to keratin. Disulfide bonds are critical for the structural stability and function of many extracellular and secreted proteins. metwarebio.complos.org They act as covalent staples that maintain the correct three-dimensional (tertiary and quaternary) structure of a protein. metwarebio.com
When cells are exposed to a reducing agent like GMTG, it can participate in a process called thiol-disulfide exchange. wikipedia.orgnih.gov GMTG can reduce the disulfide bonds within various proteins, leading to the formation of mixed disulfides or fully reduced proteins. wikipedia.org The cleavage of these structural disulfide bonds can destabilize the protein, causing it to unfold or adopt a non-native conformation. This alteration in protein structure can lead to a loss of biological function. This principle is utilized in biochemical research to study protein folding and stability. The ability of thiols to disrupt disulfide bonds is a fundamental process in cellular redox biology, where enzymes like thioredoxin perform similar reactions to regulate protein function. wikipedia.org
Role of this compound as a Source of Sulfhydryl Groups in Biological Systems
The principal mechanism of action of this compound revolves around its free sulfhydryl (-SH) group. This functional group acts as a potent reducing agent, capable of donating a hydrogen atom to other molecules, thereby reducing them. In biological contexts, the most significant targets of this reducing activity are the disulfide bonds (-S-S-) that are crucial for the tertiary and quaternary structures of many proteins.
The reaction involves the nucleophilic attack of the thiolate anion (GS⁻) of GMTG on the disulfide bond of a protein, such as the keratin in hair. researchgate.netnih.gov This breaks the disulfide bridge, forming one cysteine residue with a free thiol group and a mixed disulfide between the other cysteine residue and GMTG. This initial reaction is followed by a second reaction with another GMTG molecule, which reduces the mixed disulfide and results in two cysteine residues with free thiol groups and the formation of a disulfide bond in the oxidized GMTG. This process effectively disrupts the protein's original conformation. researchgate.netnih.gov
This ability to cleave disulfide bonds is fundamental to GMTG's application in cosmetology for permanent hair waving. ontosight.ai The breaking of the disulfide links in keratin allows the hair fibers to be reshaped, and subsequent oxidation reforms the disulfide bonds, locking in the new shape. researchgate.net Beyond its cosmetic applications, the capacity of GMTG to act as a sulfhydryl group donor makes it a tool in biochemical research for studying protein structure and function by selectively reducing disulfide bonds.
Enzymatic and Non-Enzymatic Biotransformations of this compound
Once introduced into a biological system, this compound is subject to both enzymatic and non-enzymatic biotransformations. These processes involve the breakdown of the molecule into its constituent parts and their subsequent entry into various metabolic pathways.
Enzymatic Biotransformation:
The primary enzymatic pathway for the metabolism of this compound is expected to be hydrolysis of its ester bond. While direct studies on GMTG are limited, the biotransformation can be inferred from the known metabolism of its components: glycerol (B35011) and thioglycolic acid. Esterases and lipases, enzymes widely distributed in biological tissues, are known to hydrolyze glycerol esters. nih.govgoogle.comnih.gov This enzymatic cleavage would yield glycerol and thioglycolic acid.
Glycerol is a common intermediate in carbohydrate and lipid metabolism. youtube.com Upon its release, it can be phosphorylated by glycerol kinase to glycerol-3-phosphate, which can then be converted to dihydroxyacetone phosphate (B84403). libretexts.orgwikipedia.org This intermediate can either enter the glycolysis pathway to be used for energy or be converted to glucose through gluconeogenesis in the liver and kidneys. libretexts.orgwikipedia.org
Thioglycolic acid and its salts are also metabolized in the body. Studies on sodium thioglycolate have shown that it is absorbed and subsequently excreted, with a significant portion being oxidized to inorganic sulfate (B86663). europa.eu The metabolism of thioglycolic acid can also lead to an increase in the excretion of neutral sulfur. europa.eu
The following table summarizes the key enzymes potentially involved in the enzymatic biotransformation of this compound and its metabolites:
| Enzyme Family | Substrate | Products | Biological Pathway |
| Esterases/Lipases | This compound | Glycerol, Thioglycolic Acid | Initial Hydrolysis |
| Glycerol Kinase | Glycerol | Glycerol-3-Phosphate | Glycerol Metabolism |
| Glycerol-3-Phosphate Dehydrogenase | Glycerol-3-Phosphate | Dihydroxyacetone Phosphate | Glycolysis/Gluconeogenesis |
| Sulfuroxidases (presumed) | Thioglycolic Acid | Inorganic Sulfate | Sulfur Metabolism/Excretion |
Non-Enzymatic Biotransformations:
This compound can also undergo non-enzymatic degradation. The thioester bond, while more resistant to hydrolysis than an oxygen ester bond under neutral conditions, can be cleaved under acidic or alkaline conditions. bohrium.com The stability of thioesters is pH-dependent, with increased cleavage occurring at pH values below 2.0 and above 5.0. researchgate.net
Furthermore, the free thiol group of GMTG is susceptible to oxidation, especially in the presence of air and metal ions. This can lead to the formation of a disulfide dimer of this compound. In biological systems, GMTG can also participate in thiol-disulfide exchange reactions with other thiol-containing molecules, such as glutathione.
The potential non-enzymatic degradation pathways and their products are outlined below:
| Degradation Pathway | Triggering Factors | Potential Products |
| Hydrolysis | Acidic or alkaline pH | Glycerol, Thioglycolic Acid |
| Oxidation | Oxygen, metal ions | Glyceryl dithioglycolate (dimer) |
| Thiol-Disulfide Exchange | Presence of other thiols (e.g., glutathione) | Mixed disulfides |
Toxicological and Immunotoxicological Investigations of Glyceryl Monothioglycolate
Mechanisms of Glyceryl Monothioglycolate-Induced Allergic Contact Dermatitis
Allergic contact dermatitis (ACD) resulting from exposure to this compound is a well-documented phenomenon, primarily affecting hairdressers and their clients. dermnetnz.orgresearchgate.net The reaction is a classic example of a delayed-type hypersensitivity response.
The sensitization to this compound follows the pathway of a T-helper cell, Type 1 (Th1)-dependent, delayed-type (Type IV) hypersensitivity reaction. hmpgloballearningnetwork.com As a small, lipophilic chemical known as a hapten, GMTG has a molecular weight of less than 500 Daltons, allowing it to penetrate the skin. hmpgloballearningnetwork.com Upon initial contact, an immunological cascade is triggered, involving key immune cells and signaling molecules. This process includes the activation of Langerhans cells in the epidermis, which process the antigen and migrate to regional lymph nodes to present it to naive T-cells. This leads to the generation of memory T-cells, priming the individual for a subsequent allergic response. The key cytokines involved in this Th1-dependent response include interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-gamma). hmpgloballearningnetwork.com
The hypersensitivity to this compound is primarily determined by the interaction of the hapten with skin proteins, forming a hapten-protein conjugate that is recognized as foreign by the immune system. The presence of a sulfhydryl (SH) group in the structure of GMTG is thought to enhance its allergenicity. hmpgloballearningnetwork.com This chemical reactivity allows it to bind to endogenous proteins, creating neoantigens.
Upon re-exposure to GMTG, sensitized T-cells are recruited to the site of contact, leading to an inflammatory response that manifests as allergic contact dermatitis. The clinical presentation in hairdressers is often a hand dermatitis, particularly affecting the fingertips and the sides of the second and third fingers, which are areas of direct and repeated contact with the permanent wave solution. hmpgloballearningnetwork.com In clients, the dermatitis typically appears on the scalp, face, ears, and neck. hmpgloballearningnetwork.comresearchgate.net
A significant aspect of this compound-induced allergic contact dermatitis is the prolonged presence of the allergen, which can lead to persistent or recurrent dermatitis. researchgate.netnih.gov Research has shown that a GMTG-related allergen can be retained in hair for an extended period after a permanent wave treatment. nih.govcapes.gov.br
In a study involving 17 subjects sensitive to GMTG, patch tests were conducted with hair samples collected at various times after a permanent wave. The results demonstrated that the allergen remains active in hair shafts for months, causing long-lasting dermatitis in sensitized individuals. researchgate.netnih.gov This persistence explains why dermatitis may continue in clients long after the initial chemical service. nih.gov
| Time After Permanent Wave | Patch Test Reactivity to Treated Hair |
|---|---|
| Immediately after | Positive reactions observed |
| Several weeks after | Positive reactions observed |
| Up to 3 months after | Positive reactions observed |
Data based on findings from studies on GMTG-sensitive individuals. nih.govcapes.gov.br
In Vitro and In Vivo Assessment of this compound Toxicity
While the allergenic potential of this compound is well-established through clinical observations and patch testing, specific in vitro and in vivo toxicological studies focusing on its direct effects on immune cells are limited. Much of the understanding is extrapolated from the general mechanisms of allergic contact dermatitis.
There is a lack of specific studies directly assessing the cytotoxicity of this compound on immune cells such as lymphocytes, macrophages, or dendritic cells. However, research on a related compound, glycerol (B35011) monolaurate (GML), has shown that at concentrations greater than 5 micrograms/ml, it can inhibit lymphocyte proliferation. nih.gov It is plausible that GMTG, as a reactive chemical, could exhibit cytotoxic effects at certain concentrations, but further research is needed to establish a definitive profile.
The primary immunomodulatory effect of this compound is its ability to act as a sensitizer (B1316253), skewing the immune response towards a Th1-mediated allergic reaction. hmpgloballearningnetwork.com Studies on the related compound, glycerol monolaurate (GML), have demonstrated a more complex immunomodulatory role. GML has been shown to stimulate T-cell proliferation at low concentrations, while inhibiting it at higher concentrations. nih.gov Furthermore, GML-induced T-cell proliferation appears to occur through the calcium-dependent inositol (B14025) phospholipid signal transduction pathway. nih.gov Whether this compound shares these specific immunomodulatory properties requires direct investigation.
Oxidative Stress Induction by this compound
The direct induction of oxidative stress by this compound (GMTG) is not extensively detailed in current scientific literature. However, the chemical nature of the molecule, specifically its thiol (-SH) group, is significant in the context of cellular redox processes. Thiols are known to be susceptible to oxidation and can participate in various biochemical reactions related to oxidative stress. nih.gov
Endocrine System Perturbations by this compound and Related Thioglycolates
Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's hormone systems. nih.gov Exposure can occur through various routes, including skin contact with consumer products like cosmetics. nih.gov Concerns have been raised regarding the potential for some chemicals to impair reproductive organs. Thioglycolic acid (TGA), the parent compound of GMTG, has been reported to have the potential to impair reproductive organs such as the testes and ovaries. ncats.io
In a comprehensive safety assessment of thioglycolates, including Glyceryl Thioglycolate, animal studies were evaluated to determine systemic toxicity. From these studies, a no-observable-adverse-effect level (NOAEL) for reproductive and developmental toxicity was established at 100 mg/kg per day in rats. nih.govpsu.edu
Systemic Distribution and Metabolomic Profiling of Thioglycolate Compounds
Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of substances, are crucial for understanding their systemic effects. mhmedical.comyoutube.com Following dermal application, compounds must cross the skin barrier to enter systemic circulation. mhmedical.com Research indicates that thioglycolates, the chemical family to which GMTG belongs, are capable of penetrating the skin. psu.edusemanticscholar.org
Organ-Specific Accumulation of this compound Metabolites
Once absorbed systemically, thioglycolates have been shown to distribute to several specific organs. A safety assessment report, which reviewed data on Glyceryl Thioglycolate and other related compounds, concluded that after penetrating the skin, these substances distribute to the kidneys, lungs, small intestine, and spleen. ncats.iopsu.edusemanticscholar.org
| Organ of Accumulation | Reference |
|---|---|
| Kidneys | ncats.iopsu.edusemanticscholar.org |
| Lungs | ncats.iopsu.edusemanticscholar.org |
| Small Intestine | ncats.iopsu.edusemanticscholar.org |
| Spleen | ncats.iopsu.edusemanticscholar.org |
Excretion Pathways of this compound and its Biotransformation Products
The elimination of substances from the body occurs through various pathways, with the kidneys (urine) and liver (bile and feces) being primary routes. nih.gov For thioglycolate compounds, excretion is primarily via the urinary system. ncats.iopsu.edusemanticscholar.org
Studies using radiolabeled ([³⁵S]) Thioglycolic Acid in rats and rabbits provide more specific insights into the biotransformation products. Following intravenous and intraperitoneal administration to rats, the majority of the radioactivity was excreted in the urine as neutral sulfate (B86663) within 24 hours. atamanchemicals.com In rabbits, similar results were observed, with dithioglycolate also being detected as a urinary metabolite. atamanchemicals.com Research on the dermal application of Thioglycolic Acid in rabbits indicated that between 30% and 40% of the applied dose was excreted in the urine within five hours. atamanchemicals.comeuropa.eu
Experimental Models for Immunotoxicity Evaluation of this compound
This compound is a well-documented skin sensitizer, capable of causing allergic contact dermatitis. nih.govhmpgloballearningnetwork.com The immunotoxic potential of cosmetic ingredients, particularly their capacity to induce skin sensitization, is evaluated using a variety of experimental models. nih.gov These models are designed to predict whether a chemical is likely to cause an allergic reaction in humans. nih.gov
Historically, animal models were the primary tool for this assessment. nih.gov However, there has been a significant shift towards the development and validation of alternative, non-animal methods. acm.orgnih.gov These in vitro methods are now widely used to assess key events in the molecular pathways leading to skin sensitization. nih.gov For example, the KeratinoSens™ assay utilizes a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE antioxidant response element pathway, which is a key event in the initiation of skin sensitization. nih.gov Safety assessments have confirmed that thioglycolates can be identified as sensitizers in both animal and in vitro tests. nih.govpsu.edu
Animal Models in this compound Sensitization Studies
Animal models have been instrumental in identifying chemicals that cause skin allergies. nih.gov The guinea pig has been a frequently used species for studying the potential of substances to induce hypersensitivity. nih.gov In these tests, the substance is typically administered to the animal's skin to stimulate an immune response, followed by a subsequent exposure to check for allergic reactions like skin inflammation. animalfree-research.org
While specific study details for GMTG are not always publicly available, comprehensive safety reviews have concluded that thioglycolates, as a class, are sensitizers based on data from animal tests. nih.govpsu.edu These models, while historically important, are increasingly being replaced by alternative methods in many regions due to ethical considerations and advancements in in vitro toxicology. nih.govhumaneworld.org
| Model Type | Application | Endpoint Measured | Reference |
|---|---|---|---|
| Animal (e.g., Guinea Pig) | Skin Sensitization | Allergic reactions (e.g., skin inflammation) | nih.govanimalfree-research.org |
| In Vitro (e.g., KeratinoSens™) | Skin Sensitization | Activation of Keap1-Nrf2-ARE pathway | nih.gov |
In Vitro Assays for Assessing this compound-Mediated Immune Responses
In vitro assays are crucial for elucidating the specific cellular and molecular mechanisms underlying the immunotoxic effects of this compound (GMTG). These assays provide a controlled environment to study the interactions of GMTG with immune cells, helping to characterize its potential as a sensitizer. The immune response to GMTG is recognized as a T-helper cell, Type 1 (Th1)-dependent, delayed-type (Type IV) hypersensitivity reaction. hmpgloballearningnetwork.com This process is initiated by an immunologic cascade involving various immune cells and signaling molecules. hmpgloballearningnetwork.com
A key in vitro method for investigating such responses is the Lymphocyte Transformation Test (LTT) . The LTT is designed to detect the proliferation of T-lymphocytes that have been previously sensitized to a specific antigen. manchester.ac.uk When peripheral blood mononuclear cells (PBMCs) from a sensitized individual are re-exposed to the antigen—in this case, GMTG—in culture, the memory T-cells will proliferate. manchester.ac.uk This proliferative response can be measured, providing evidence of a specific sensitization. nih.gov The LTT is considered a useful tool for supporting the diagnosis of drug and chemical allergies. nih.govdocumentsdelivered.com
Another important category of in vitro assays for assessing immune responses to chemical sensitizers is the Cytokine Release Assay (CRA) . creative-proteomics.comnih.gov These assays measure the profile of cytokines—small proteins crucial for cell signaling in the immune system—released by immune cells upon exposure to a substance. creative-proteomics.com For a sensitizer like GMTG, which is known to induce a Th1-mediated response, a CRA would typically measure the levels of key Th1 cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). hmpgloballearningnetwork.com The release of these specific cytokines indicates the activation of T-cells and the initiation of an inflammatory cascade. hmpgloballearningnetwork.com Cytokine release assays can be performed using whole blood or isolated peripheral blood mononuclear cells (PBMCs). nih.govonenucleus.com
The table below summarizes key in vitro assays relevant for assessing GMTG-mediated immune responses.
| Assay Name | Principle | Key Measured Parameters | Relevance to GMTG Immunotoxicity |
| Lymphocyte Transformation Test (LTT) | Measures the proliferation of memory T-lymphocytes from a sensitized individual upon re-exposure to the antigen in vitro. | T-cell proliferation (often measured by incorporation of a radioactive tracer or dye). | Directly assesses T-cell sensitization to GMTG, a hallmark of Type IV hypersensitivity. manchester.ac.uk |
| Cytokine Release Assay (CRA) | Quantifies the release of cytokines from immune cells (e.g., PBMCs or whole blood) following stimulation with the antigen. | Levels of specific cytokines (e.g., IFN-γ, IL-2, TNF-α). | Characterizes the type of immune response (e.g., Th1-skewed) and the inflammatory potential of GMTG. hmpgloballearningnetwork.com |
| T-cell Activation Marker Assays | Detects the upregulation of cell surface markers on T-cells that indicate activation, using techniques like flow cytometry. | Expression of markers such as CD69 or CD25 on T-cells. | Provides an early indication of T-cell response to GMTG, often preceding proliferation. |
Biomarker Discovery and Validation for this compound Immunotoxicity
The identification and validation of biomarkers are essential for predicting the sensitizing potential of chemicals like this compound and for diagnosing allergic contact dermatitis (ACD) caused by them. Biomarkers can be molecules, genes, or other characteristics that indicate a particular biological state or response. For chemical-induced immunotoxicity, biomarkers can be categorized into those related to gene expression changes and those involving the release of soluble proteins.
Gene Expression Biomarkers: Advances in transcriptomics and the use of machine-learning algorithms have enabled the identification of gene expression signatures that can differentiate between allergic and irritant contact dermatitis. nih.govki.se Although not yet validated specifically for GMTG, studies on other chemical sensitizers have identified a number of potential gene biomarkers. For instance, a supervised machine-learning approach identified genes such as ADAM8, CD47, BATF, SELE, and IL37 as being valuable for distinguishing ACD from irritant contact dermatitis (ICD). frontiersin.org These genes are involved in processes like inflammation and T-cell migration. frontiersin.org Further research could validate the expression changes of these or other genes in response to GMTG exposure in in vitro models.
Soluble Protein Biomarkers: The activation of immune cells by a sensitizer leads to the release of various soluble proteins, including cytokines and chemokines, which can serve as biomarkers. Studies using dendritic cell models have identified several soluble factors that are released upon exposure to chemical allergens. nih.gov These include:
Interleukin-8 (IL-8): A chemokine that attracts neutrophils to the site of inflammation.
Macrophage Inflammatory Protein-1 alpha (MIP-1α): A chemokine that attracts monocytes and other immune cells.
Neutrophil-Activating Protein-2 (NAP-2): A chemokine involved in neutrophil activation.
Interleukin-16 (IL-16): A cytokine that acts as a chemoattractant for CD4+ T-cells. nih.gov
The table below details potential biomarkers for assessing the immunotoxicity of chemical sensitizers like GMTG.
| Biomarker Category | Potential Biomarkers | Description of Role in Immune Response | Potential for GMTG Immunotoxicity Assessment |
| Gene Expression | ADAM8, CD47, BATF, SELE, IL37 | Involved in inflammation, T-cell migration, and immune regulation. frontiersin.org | Could serve as a predictive signature for GMTG-induced sensitization in in vitro skin models. |
| Soluble Proteins (Cytokines/Chemokines) | IL-2, IFN-γ | Key cytokines in Th1-mediated immune responses, indicative of T-cell activation. hmpgloballearningnetwork.com | Measurement in culture supernatants can confirm a Th1-polarizing potential of GMTG. |
| IL-8, MIP-1α, NAP-2 | Chemokines involved in the recruitment of inflammatory cells. nih.gov | Can indicate the pro-inflammatory activity of GMTG on skin cells and immune cells. | |
| IL-16 | A chemoattractant for CD4+ T-cells, which are central to ACD. nih.gov | Its release could signify the initiation of the T-cell response to GMTG. |
Validation of these biomarkers specifically for this compound would require further targeted research. Such studies would enhance the ability to predict its sensitizing capacity and aid in the development of more accurate diagnostic tools for GMTG-induced allergic contact dermatitis.
Advanced Analytical Methodologies for Glyceryl Monothioglycolate
Chromatographic Techniques for Glyceryl Monothioglycolate Quantification and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For this compound, both high-performance liquid chromatography and gas chromatography-mass spectrometry are invaluable for quantitative analysis and impurity profiling.
High-Performance Liquid Chromatography (HPLC) Methods for this compound
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound and related aliphatic thiols in cosmetic products. nih.gov The method typically involves a pre-column derivatization step to create adducts that are easily detectable. nih.govscite.ai For instance, reacting the thiol group with a reagent like ethacrynic acid produces a derivative that can be readily detected by a UV spectrophotometer. nih.gov
Reversed-phase HPLC is the most common mode used for this analysis. This approach utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. scite.ai The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and an acidic aqueous buffer, such as phosphoric acid, to ensure good peak shape and resolution. scite.aisielc.com This method has proven effective in discriminating between thioglycolic acid, this compound, and other related thiol compounds within a single chromatographic run. nih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 | Separates compounds based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Acidified Water (e.g., with Phosphoric Acid) | Elutes the compounds from the column. Acid improves peak shape. |
| Derivatization Reagent | Ethacrynic Acid | Creates a UV-active derivative for sensitive detection. nih.gov |
| Detection | UV Spectrophotometry (e.g., at 273 nm) | Quantifies the derivatized analyte based on its light absorption. nih.govscite.ai |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. gcms.cztcichemicals.com Silylation is a common derivatization method where active hydrogen atoms in hydroxyl and thiol groups are replaced with a trimethylsilyl (B98337) (TMS) group. tcichemicals.comyoutube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are often used for this purpose. youtube.com
Once derivatized, the compound is injected into the gas chromatograph, where it is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification. unit.no This technique is particularly useful for identifying impurities and characterizing the structure of complex glycerol (B35011) esters. unit.nonih.gov For instance, GC-MS analysis of trimethylsilyl derivatives of monoacylglycerols reveals characteristic fragment ions that can be used to distinguish between positional isomers. unit.no
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization | Silylation (e.g., using BSTFA or MSTFA) | Increases volatility and thermal stability for GC analysis. gcms.czyoutube.com |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5) | Separates volatile compounds. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Ionization | Electron Ionization (EI) | Fragments the molecule to produce a characteristic mass spectrum. |
| Detection | Mass Spectrometry (Selected Ion Monitoring Mode) | Provides structural information and quantification. nih.gov |
Spectroscopic Approaches for Structural Elucidation and Detection of this compound
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for detecting its key functional groups. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed structural and quantitative information.
Photometric and Colorimetric Methods for Thiol Group Detection in this compound
The presence of the thiol (-SH) group is a defining characteristic of this compound. Simple and rapid photometric and colorimetric tests can be used for its detection.
One classic qualitative method is the sodium nitroprusside test . In an alkaline medium, the free thiol group of this compound reacts with sodium nitroprusside to produce a distinct red-colored complex, providing a visual confirmation of its presence. oxfordreference.comiunajaf.edu.iqmicrobenotes.com
For quantitative analysis, thiol-disulfide exchange reactions are commonly employed. Reagents such as 5,5'-dithiobis-(2-nitrobenzoic acid), known as Ellman's reagent, react with thiols to release a chromophore that can be measured spectrophotometrically. nih.govaatbio.com The intensity of the color produced is directly proportional to the concentration of thiol groups in the sample, allowing for accurate quantification. aatbio.com These assays are valued for their simplicity and reliability. nih.gov
| Method | Reagent | Principle | Result |
|---|---|---|---|
| Nitroprusside Test | Sodium Nitroprusside | Complex formation with the free thiol group in an alkaline solution. microbenotes.com | Qualitative (Red/Purple Color) youtube.com |
| Ellman's Test | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Thiol-disulfide exchange releases a colored anion (TNB²⁻). nih.gov | Quantitative (Absorbance at 412 nm) cerealsgrains.org |
| Aldrithiol-4 Assay | 4,4'-dipyridyl disulfide (4-PDS) | Thiol-disulfide exchange releases the chromophore pyridine-4-thione. nih.gov | Quantitative (Absorbance at 324 nm) |
Advanced Spectroscopic Techniques for this compound Characterization
For unambiguous structural elucidation, a combination of advanced spectroscopic techniques is required. taylorandfrancis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are powerful tools for determining the precise molecular structure. ¹H NMR provides information about the chemical environment of hydrogen atoms, allowing for the assignment of protons on the glycerol backbone and the thioglycolate moiety. aocs.org For example, in monoacylglycerols, the protons on the glycerol moiety give distinct and complex signals that can confirm the position of the ester linkage. aocs.org ¹³C NMR complements this by providing a map of the carbon skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. thermofisher.com The spectrum of this compound would be expected to show characteristic absorption bands, including a broad O-H stretch from the hydroxyl groups (around 3300 cm⁻¹), C-H stretching vibrations (around 2800-3000 cm⁻¹), a strong C=O stretching peak for the ester group (around 1740 cm⁻¹), C-O stretching (around 1100-1200 cm⁻¹), and a weak S-H stretching band for the thiol group (around 2550 cm⁻¹). researchgate.netresearchgate.net
Mass Spectrometry (MS) : As a standalone technique or coupled with chromatography, MS is used to determine the molecular weight of the compound with high accuracy. taylorandfrancis.com Analysis of the fragmentation patterns generated during ionization can further corroborate the proposed structure.
Electrochemical and Biosensor Development for this compound Detection
Electrochemical sensors and biosensors offer promising avenues for the rapid, sensitive, and selective detection of this compound. While specific sensors for the intact molecule are not widely commercialized, their development can be based on the detection of its constituent components: thioglycolic acid and glycerol.
An electrochemical sensor for thioglycolic acid can be developed using modified electrodes, such as a preanodized screen-printed carbon electrode (SPCE) or a gold electrode. oup.comnih.govju.edu.et These sensors work by measuring the current generated from the electrochemical oxidation of the thiol group at the electrode surface. ju.edu.et Coupling such a sensor with an HPLC system can eliminate interferences from the sample matrix, leading to a highly selective and sensitive analytical method with a low detection limit. oup.comnih.gov
For the glycerol moiety, enzymatic biosensors provide excellent selectivity. nih.gov A typical glycerol biosensor involves the co-immobilization of two enzymes, glycerol kinase (GK) and glycerol-3-phosphate oxidase (GPO), onto an electrode surface. nih.govmdpi.com In the presence of ATP, GK converts glycerol to glycerol-3-phosphate, which is then oxidized by GPO, producing hydrogen peroxide. The hydrogen peroxide is then electrochemically detected, and the resulting current is proportional to the glycerol concentration. tandfonline.com
A potential future biosensor for this compound could involve a multi-enzyme system. An initial enzymatic step using an esterase could hydrolyze the molecule into glycerol and thioglycolic acid. These products could then be detected by a dual-sensor system incorporating a glycerol biosensor and a thiol-specific electrochemical sensor on a single platform.
Multivariate Data Analysis and Chemometric Applications in this compound Research
In the realm of cosmetic science, ensuring the quality, stability, and efficacy of formulations is paramount. Advanced analytical methodologies are increasingly employed to decipher the complex chemical systems present in cosmetic products. Among these, multivariate data analysis and chemometrics offer powerful tools for interpreting complex datasets, identifying patterns, and building predictive models. While specific, published research applying these techniques directly to this compound is not widely available, the principles of these methodologies are highly applicable to its study. This section will explore the potential applications of multivariate data analysis and chemometrics in the research and quality control of this compound, drawing parallels from their use in the broader cosmetics and pharmaceutical industries.
One of the primary applications of chemometrics is in the quality control of raw materials and finished products. libretexts.org Spectroscopic techniques, such as Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy, can be coupled with multivariate analysis to create rapid and non-destructive methods for quality assessment. frontiersin.org For instance, a Principal Component Analysis (PCA) model could be developed to monitor the purity and consistency of incoming batches of this compound. PCA is an unsupervised pattern recognition technique that reduces the dimensionality of complex data, allowing for the visualization of similarities and differences between samples. sensorysociety.org
Hypothetical Data for PCA Model of this compound Batches
| Batch ID | Purity (%) | Residual Thioglycolic Acid (%) | Glycerol Content (%) | Water Content (%) |
|---|---|---|---|---|
| GMTG-001 | 98.5 | 0.5 | 0.8 | 0.2 |
| GMTG-002 | 98.7 | 0.4 | 0.7 | 0.2 |
| GMTG-003 | 97.9 | 0.9 | 1.0 | 0.2 |
| GMTG-004 | 98.6 | 0.5 | 0.7 | 0.2 |
| GMTG-005 (Outlier) | 96.2 | 1.8 | 1.5 | 0.5 |
In a hypothetical scenario, data from various batches of this compound, as shown in the table above, could be used to build a PCA model. Batches that fall outside the established confidence ellipse in the PCA scores plot would be flagged as outliers, indicating a potential deviation in quality that might not be apparent from univariate analysis of each parameter alone.
Furthermore, chemometric models can be developed for the quantitative analysis of this compound in complex cosmetic matrices. Techniques like Partial Least Squares (PLS) regression can be used to build calibration models that correlate spectroscopic data with the concentration of the active ingredient, as determined by a reference method like High-Performance Liquid Chromatography (HPLC). azom.com This would allow for a much faster and more efficient determination of the this compound content in finished products like permanent wave solutions.
Illustrative Parameters for a PLS Model for this compound Quantification
| Sample ID | HPLC Concentration (%) | NIR Absorbance at Wavelength 1 | NIR Absorbance at Wavelength 2 | NIR Absorbance at Wavelength 'n' |
|---|---|---|---|---|
| PWS-01 | 10.2 | 0.345 | 0.567 | ... |
| PWS-02 | 9.8 | 0.339 | 0.558 | ... |
| PWS-03 | 10.5 | 0.351 | 0.579 | ... |
| PWS-04 | 10.1 | 0.343 | 0.565 | ... |
Another potential application of multivariate data analysis is in the study of formulation stability. The degradation of this compound over time or under different storage conditions could be monitored using spectroscopic techniques. The subtle changes in the spectra could be analyzed using chemometric methods to identify the chemical species involved in the degradation process and to predict the shelf-life of the product.
In the context of research, these methods could also be applied to understand the interaction of this compound with other components in a cosmetic formulation. By systematically varying the concentrations of different ingredients and analyzing the resulting mixtures with spectroscopic and other analytical techniques, it would be possible to build multivariate models that describe how these ingredients influence the chemical environment and efficacy of this compound.
While the direct application of multivariate data analysis and chemometrics to this compound research is an area with potential for future exploration, the established success of these techniques in the broader cosmetic and pharmaceutical industries strongly suggests their utility. mdpi.comtechnia.com The ability to analyze complex data matrices to ensure product quality, optimize formulations, and accelerate research and development makes these advanced analytical methodologies highly relevant to the study of this important cosmetic ingredient.
Environmental Degradation and Biotransformation Pathways of Glyceryl Monothioglycolate
Biodegradation Kinetics and Mechanisms of Glyceryl Monothioglycolate in Aquatic Environments
The biodegradability of this compound is a key factor in assessing its environmental impact. Studies have indicated that this compound is amenable to microbial degradation.
This compound has been found to be readily biodegradable in experimental studies. nih.gov In tests such as the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F), which are designed to assess the potential for rapid and extensive biodegradation in aquatic environments, mercaptocarboxylic acids and their esters have demonstrated significant levels of degradation. nih.gov These tests indicate that substances like this compound are likely to be converted to inorganic products such as carbon dioxide, water, and sulfate (B86663) under most environmental conditions, including in biological sewage treatment plants. nih.gov
Concurrent with biodegradation, abiotic processes such as the hydrolysis of the ester bond are expected to occur in aqueous solutions. nih.gov This hydrolysis would yield glycerol (B35011) and thioglycolic acid, both of which are then available for microbial degradation.
Table 1: Aerobic Biodegradation of Selected Mercaptocarboxylic Acid Esters
| Compound | Test Method | Biodegradation (%) | Time (days) | Classification |
|---|---|---|---|---|
| This compound | OECD 301D/F | >60 | 28 | Readily biodegradable |
| Isooctyl thioglycolate | OECD 301D/F | Significant | 28 | Biodegradable |
This table is based on findings from studies on mercaptocarboxylic acids and their esters. nih.gov
The biodegradation of this compound is carried out by diverse microbial communities capable of metabolizing its constituent parts: glycerol and thioglycolic acid. The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond, a reaction catalyzed by esterases, which are widespread in microorganisms. nih.gov
Once hydrolyzed, the resulting glycerol and thioglycolic acid are metabolized by different microbial groups:
Glycerol-utilizing microbes: A wide range of bacteria can utilize glycerol as a carbon and energy source. These include species from the genera Pseudomonas, Enterobacter, Klebsiella, and Enterococcus. nih.govichem.md
Sulfur-oxidizing and degrading microbes: The degradation of thioglycolic acid involves the metabolism of a sulfur-containing organic compound. Many microorganisms, particularly those from the phyla Proteobacteria and Actinobacteria, are known to be involved in the degradation of such compounds in contaminated soils and sediments. nih.govresearchgate.netmdpi.com Genera such as Achromobacter and Paracoccus have been identified as capable of degrading sulfur-containing compounds. nih.gov Sulfur-reducing bacteria, such as those from the family Desulfobacteraceae, also play a crucial role in the breakdown of organic matter containing sulfur in anaerobic environments. researchgate.netnih.gov
Transformation Products and Environmental Fate of this compound
The environmental degradation of this compound proceeds through a series of transformation products. The initial and most significant transformation is the hydrolysis of the ester linkage, yielding glycerol and thioglycolic acid. nih.gov
Glycerol: This is a readily biodegradable alcohol that can be rapidly mineralized to carbon dioxide and water by a wide variety of microorganisms in both aerobic and anaerobic conditions.
Thioglycolic Acid: The fate of thioglycolic acid in the environment is more complex. It can undergo both biotic and abiotic transformations.
Oxidation: Thioglycolic acid is readily oxidized, especially at higher pH, to form dithiodiglycolic acid. wikipedia.org
Biodegradation: Thioglycolic acid is biodegradable. nih.gov Its degradation can lead to the formation of sulfate and acetate. nih.govunimi.it
The persistence of this compound itself in the environment is expected to be low due to its susceptibility to hydrolysis and biodegradation. However, it has been noted that the allergen related to this compound can persist in hair for up to three months after a permanent wave treatment, suggesting a certain level of persistence in specific matrices. nih.govrsc.org
A proposed pathway for the environmental degradation of this compound is as follows:
Hydrolysis: this compound is hydrolyzed to glycerol and thioglycolic acid.
Oxidation of Thioglycolic Acid: Thioglycolic acid can be abiotically oxidized to dithiodiglycolic acid.
Microbial Mineralization: Both glycerol and thioglycolic acid (and its oxidation products) are further biodegraded by microorganisms, ultimately leading to the formation of carbon dioxide, water, and sulfate.
Advanced Research on Glycerol Metabolism in Microbiological Systems
Glycerol, as a key component of this compound, is a significant carbon source for many microorganisms. Research into its metabolism has revealed complex and efficient pathways.
In bacteria, the assimilation of glycerol typically proceeds through two main routes:
Phosphorylation Pathway: Glycerol is first phosphorylated to glycerol-3-phosphate (G3P) by glycerol kinase. G3P is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP), which is an intermediate in glycolysis. ichem.mdusm.md This pathway is common in many bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govusm.md
Dehydrogenation Pathway: Glycerol is oxidized to dihydroxyacetone (DHA) by glycerol dehydrogenase. DHA is then phosphorylated to DHAP. researchgate.net
The specific pathway utilized can depend on the bacterial species and the environmental conditions, such as the presence or absence of oxygen. nih.gov For instance, in Enterococcus faecalis, the phosphorylation pathway is generally active under aerobic conditions, while the dehydrogenation pathway is favored under anaerobic conditions. nih.gov
Table 2: Key Enzymes in Bacterial Glycerol Metabolism
| Enzyme | Pathway | Function |
|---|---|---|
| Glycerol Kinase (GlpK) | Phosphorylation | Phosphorylates glycerol to glycerol-3-phosphate. |
| Glycerol-3-Phosphate Dehydrogenase (GlpD/GlpABC) | Phosphorylation | Oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate. |
| Glycerol Dehydrogenase (GldA) | Dehydrogenation | Oxidizes glycerol to dihydroxyacetone. |
This table summarizes key enzymes involved in the primary pathways of glycerol metabolism in bacteria. nih.govresearchgate.net
Historical Perspectives and Evolution of Glyceryl Monothioglycolate Research
Early Scientific Discoveries and the Introduction of Glyceryl Monothioglycolate in Chemical Applications
This compound (GMTG) emerged in the field of cosmetology in the 1970s as a key ingredient in "acid" permanent wave solutions. nih.govdermnetnz.orgdoctorhoogstra.com This development marked a significant advancement in hair treatment technology, offering a milder alternative to the traditional "alkaline" permanent waves that had been in use since 1943. nih.gov The primary reducing agent in these earlier formulations was ammonium (B1175870) thioglycolate (ATG). nih.gov
The introduction of GMTG was driven by the desire for a gentler perming process, particularly for delicate or thinner hair. doctorhoogstra.com Unlike ATG-based alkaline perms, which were associated with a strong ammonia (B1221849) odor, GMTG formulations were ammonia-free. dermnetnz.orgdoctorhoogstra.com The chemical action of this compound involves breaking the disulfide bonds within the hair's keratin (B1170402) structure. dermnetnz.orgdoctorhoogstra.com This process is activated by heat, typically from a hairdryer, which allows the hair to be reshaped into a curl. dermnetnz.orgdoctorhoogstra.com
The initial application of GMTG was exclusively in professional beauty salons and it was not available for over-the-counter purchase. hmpgloballearningnetwork.com These "acid" or "hot" permanent wave kits could be identified by their packaging, which typically contained three components. skinsafeproducts.com
Evolution of Research Paradigms in this compound Studies
Following its introduction, the research focus on this compound shifted from its application to its biological effects, particularly its role as a significant contact allergen. A substantial body of scientific literature emerged detailing cases of allergic contact dermatitis in both hairdressers and their clients. nih.govnih.gov Early studies in Germany had already indicated that compounds closely related to GMTG were strong sensitizers. nih.gov
Research in the United States further solidified these findings, with studies showing that hairdressers and clients were developing allergic reactions to GMTG. nih.gov Investigations revealed that individuals could react to concentrations as low as 0.25%, while their occupational exposure could be to concentrations ranging from 20% to 80%. nih.gov A notable area of research has been the persistence of the GMTG allergen in treated hair. nih.govnih.gov Studies demonstrated that the allergen could remain active in hair shafts for months after a permanent wave treatment, leading to long-lasting dermatitis in sensitized individuals. doctorhoogstra.comnih.govnih.gov This persistence was confirmed by patch tests where individuals sensitive to GMTG reacted to hair samples that had been permed with a GMTG-containing solution up to three months prior. nih.gov
The evolution of research also included detailed clinical observations of the resulting dermatitis. In hairdressers, the dermatitis commonly manifested on the hands and fingers, while clients experienced it on the scalp, neck, and ears. dermnetnz.orghmpgloballearningnetwork.com
Impact of Regulatory Changes on Academic and Industrial Research of this compound
Regulatory bodies have played a crucial role in shaping the research and use of this compound. The Cosmetic Ingredient Review (CIR) Expert Panel, for instance, has conducted safety assessments of GMTG and other thioglycolates. nih.govcosmeticsinfo.org These assessments have led to recommendations regarding the safe concentration levels of these ingredients in cosmetic products.
Furthermore, the high incidence of allergic contact dermatitis associated with GMTG has influenced its use in the cosmetic industry. After one particular compound was removed from permanent wave solutions, the proportion of hairdressers with positive reactions to GMTG saw a significant decrease. hmpgloballearningnetwork.com This indicates that regulatory pressure and scientific findings can directly impact product formulation and, consequently, the direction of industrial research and development towards safer alternatives. The requirement for accurate product labeling has also been a focus, to help both professionals and consumers identify and avoid products containing GMTG if they have a known sensitivity. skinsafeproducts.com
Comparative Analysis of Thioglycolate Compounds in Scientific Literature
Scientific literature frequently draws comparisons between this compound and other thioglycolate compounds, most notably ammonium thioglycolate. A key distinction lies in their historical introduction and chemical properties. Ammonium thioglycolate has been used in "cold alkaline" permanent waves since 1943, decades before the introduction of GMTG in "acid" perms in the 1970s. nih.govhmpgloballearningnetwork.com
A significant body of research focuses on the differing sensitization potential of these two compounds. While GMTG is a well-documented and potent sensitizer (B1316253), ammonium thioglycolate has been associated with a much lower incidence of allergic contact dermatitis. nih.govhmpgloballearningnetwork.com Scientific studies have reported numerous cases of contact allergy to GMTG, while clearly documented cases for ATG are rare. nih.gov Furthermore, there appears to be no cross-reactivity between GMTG and ATG, meaning an allergy to one does not necessarily imply an allergy to the other. skinsafeproducts.com
The table below provides a comparative overview of key characteristics of this compound and Ammonium Thioglycolate as discussed in scientific literature.
| Feature | This compound (GMTG) | Ammonium Thioglycolate (ATG) |
| Year of Introduction | 1970s nih.govdermnetnz.orgdoctorhoogstra.com | 1943 nih.govhmpgloballearningnetwork.com |
| Type of Permanent Wave | "Acid" or "Hot" Perm dermnetnz.orgskinsafeproducts.com | "Alkaline" or "Cold" Perm nih.govhmpgloballearningnetwork.com |
| Chemical Property | Ammonia-free dermnetnz.orgdoctorhoogstra.com | Contains ammonia |
| Allergenic Potential | Strong sensitizer nih.govnih.gov | Weak sensitizer nih.govhmpgloballearningnetwork.com |
| Incidence of Allergy | Frequent cause of contact dermatitis nih.gov | Rare documented cases of contact allergy nih.gov |
| Cross-Reactivity | No cross-reactivity with ATG skinsafeproducts.com | No cross-reactivity with GMTG skinsafeproducts.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
